molecular formula C17H17FN2O2 B2809895 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea CAS No. 1207011-73-1

1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea

Cat. No. B2809895
CAS RN: 1207011-73-1
M. Wt: 300.333
InChI Key: OGTKJSFBOZAKEI-UHFFFAOYSA-N
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Description

“1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea” is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The linear formula for this compound is C10H11FN2O .


Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea” involves an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea” are not available, we can infer from similar compounds that reactions at the benzylic position are common. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The synthesis of imidazolidin-2-ones through gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas demonstrates the compound's utility in facilitating specific organic transformations, resulting in products with high yield and diastereoselectivity (Li, Song, & Widenhoefer, 2011).
  • The role of allyl-containing ureas in the synthesis of high-performance thermosets is highlighted, where allyl groups contribute to thermal cure processes yielding materials with superior thermomechanical properties (Agag & Takeichi, 2003).

Biological and Pharmacological Research

  • Ureas and bis-ureas with primaquine and hydroxyl or halogen substituted benzene moieties have been synthesized and evaluated for antiproliferative activities against cancer cell lines, demonstrating their potential in drug development for breast carcinoma treatment (Perković et al., 2016).
  • The interaction of Schiff bases containing urea with calf thymus DNA, investigated through various spectroscopic techniques, reveals their binding affinities and modes, suggesting implications for drug design and DNA interaction studies (Ajloo et al., 2015).

Material Science

  • The synthesis of novel benzoxazine monomers containing allyl groups, which undergo thermal cure to form thermosets with excellent thermal stability, illustrates the compound's significance in developing advanced materials with high thermal resistance (Agag & Takeichi, 2003).

Chemical and Structural Analysis

  • The crystal structure of a benzoylurea pesticide, closely related to the compound of interest, provides insight into the molecular architecture and interactions, facilitating the understanding of its properties and potential applications in pesticide development (Jeon et al., 2014).

properties

IUPAC Name

1-[[3-(4-fluorophenoxy)phenyl]methyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-10-19-17(21)20-12-13-4-3-5-16(11-13)22-15-8-6-14(18)7-9-15/h2-9,11H,1,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTKJSFBOZAKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea

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